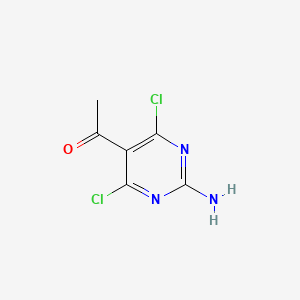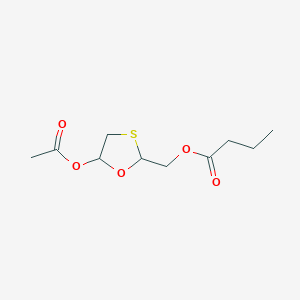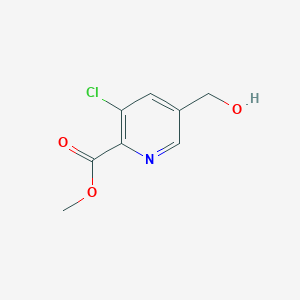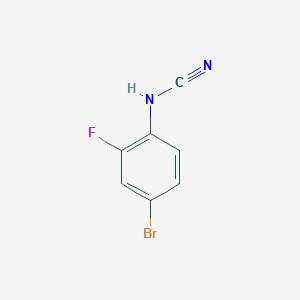
N-(2,4-dichlorobenzyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4-dichlorophenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)hydroxylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dichlorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzyl)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N-methylhydroxylamine
- N-ethylhydroxylamine
- N-phenylhydroxylamine
Uniqueness
N-(2,4-dichlorobenzyl)hydroxylamine is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other hydroxylamines and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H7Cl2NO |
|---|---|
Peso molecular |
192.04 g/mol |
Nombre IUPAC |
N-[(2,4-dichlorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-3,10-11H,4H2 |
Clave InChI |
YUOKZXVJSSKAHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-Methylpyridin-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8768720.png)



![8-(4-Chlorophenyl)-5,6-dihydroimidazo[1,2-a]pyridine](/img/structure/B8768748.png)







![4-methylbenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8768793.png)
